5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a drug that contains piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
A significant application of piperidine derivatives in scientific research lies within synthetic chemistry, particularly in the creation of complex heterocyclic compounds. Piperidine rings, as seen in the structure of 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one, are integral to the synthesis of numerous pharmaceutically relevant molecules. For instance, iron(III) halide-promoted aza-Prins cyclization has been utilized to generate six-membered azacycles, demonstrating the versatility of piperidine-containing compounds in facilitating the formation of cyclic structures with potential pharmacological activities (Bolm et al., 2004). This method underscores the utility of piperidine derivatives in developing new drugs featuring six-membered-ring heterocycles, which are common frameworks in alkaloids and other bioactive molecules.
Magnetic Resonance Spectroscopy
The piperidine scaffold is also instrumental in magnetic resonance spectroscopy studies, providing insights into the structural and electronic properties of organic compounds. Research involving carbon-13 nuclear magnetic resonance (NMR) spectroscopy of methyl-substituted piperidines has shed light on the effects of substitution on chemical shifts and coupling constants, offering valuable information for the structural elucidation of complex molecules (Béguin et al., 1978).
Drug Discovery and Development
In drug discovery, the piperidine core is a common feature in many therapeutic agents, attributed to its conformational stability and ability to modulate physicochemical properties of small molecules. An exploration into alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlights the role of piperidine derivatives in synthesizing carboxamide compounds, which are prevalent in medicinal chemistry for their diverse biological activities (Takács et al., 2014).
Crystallography and Structural Analysis
The structural analysis of piperidine derivatives, through techniques such as X-ray crystallography, provides fundamental insights into the molecular geometry and intermolecular interactions that dictate compound stability and reactivity. Studies on the crystal structure of adducts involving piperidine derivatives reveal the influence of substituents on molecular conformation and highlight the importance of such analyses in understanding compound properties at the atomic level (Revathi et al., 2015).
Safety And Hazards
While specific safety and hazard information for “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” is not available, it’s important to handle all chemicals with care. For example, some piperidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-(4-cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14-5-4-13(10-16-14)15(19)17-8-6-12(7-9-17)11-2-1-3-11/h13H,1-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCUZQYSYMXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3CCC(=O)NC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one |
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